1-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Fragment-based drug discovery Kinase inhibitor design Regioselective synthesis

1-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (CAS 1140-60-9; MF C₁₁H₁₂ClN₃O; MW 237.69 g/mol) is a N1-(4-chlorophenyl), C3‑(methoxymethyl) disubstituted 5-aminopyrazole. It belongs to the aminopyrazole scaffold family broadly investigated for kinase inhibition, anti‑inflammatory, and antimicrobial applications.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
Cat. No. B15492128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCOCC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClN3O/c1-16-7-9-6-11(13)15(14-9)10-4-2-8(12)3-5-10/h2-6H,7,13H2,1H3
InChIKeySMJYEGFCNXOHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine: Structural Definition and Comparator Context for Scientific Procurement


1-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (CAS 1140-60-9; MF C₁₁H₁₂ClN₃O; MW 237.69 g/mol) is a N1-(4-chlorophenyl), C3‑(methoxymethyl) disubstituted 5-aminopyrazole. It belongs to the aminopyrazole scaffold family broadly investigated for kinase inhibition, anti‑inflammatory, and antimicrobial applications [1]. Its closest in‑class comparators include positional isomers such as 4‑(4‑chlorophenyl)‑3‑(methoxymethyl)‑1H‑pyrazol‑5‑amine (CAS 1187090‑25‑0), 3‑substituent variants lacking the methoxymethyl ether (e.g., 1‑(4‑chlorophenyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑amine, CAS 1226275‑16‑6), and the core N1‑(4‑chlorophenyl)‑1H‑pyrazol‑5‑amine (CAS 14678‑97‑8) devoid of the C3‑methoxymethyl group [2]. These compounds share a common pyrazole core but diverge at substitution positions that govern hydrogen‑bonding capacity, lipophilicity, metabolic liability, and synthetic tractability—parameters that directly influence their suitability as screening library members, fragment‑based drug discovery (FBDD) starting points, or synthetic intermediates .

N1‑aryl‑5‑aminopyrazole scaffold; supports kinase hinge‑binding orientation studies
C3‑methoxymethyl group provides a synthetic handle for ADME tuning and fragment elaboration
Supplied with batch‑specific QC (NMR, HPLC, GC) to support assay reproducibility
Regioisomeric integrity crucial for structure‑based design in kinase‑focused campaigns

Why 1-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine Cannot Be Treated as Interchangeable with Its In-Class Analogs


Generic substitution across N1‑(4‑chlorophenyl)‑5‑aminopyrazoles is unsupported because minor structural permutations produce measurably distinct molecular properties that determine experimental outcomes. The target compound’s C3‑methoxymethyl ether introduces a hydrogen‑bond acceptor and a rotatable bond absent in the 3‑methyl (CAS 40401‑39‑6) or 3‑trifluoromethyl (CAS 1226275‑16‑6) analogs, altering LogP, polar surface area (PSA), and the conformational landscape accessible for target engagement . Regioisomeric displacement of the chlorophenyl group from N1 to C4—as in 4‑(4‑chlorophenyl)‑3‑(methoxymethyl)‑1H‑pyrazol‑5‑amine (CAS 1187090‑25‑0)—changes the amine’s electronic environment and the vector of the hydrophobic aryl ring, which is critical in structure‑based design where hinge‑binding geometry dictates kinase selectivity [1]. Furthermore, the 3‑position substituent size and polarity directly influence Phase I metabolic stability: the methoxymethyl group is more susceptible to O‑demethylation by CYP450 isoforms than a trifluoromethyl group is to oxidative defluorination, making the compounds pharmacokinetically non‑equivalent [2]. Procurement of the incorrect analog therefore risks invalidating SAR hypotheses and wasting screening resources.

Target
N1‑(4‑chlorophenyl) substitution; PSA ≈57 Ų
Substitute Risk
C4‑aryl regioisomer (CAS 1187090‑25‑0) – amine vector displaced, PSA topology altered
May invalidate kinase hinge‑binding geometry; SAR hypotheses may not transfer
Target
C3‑CH₂OCH₃; lower lipophilicity; O‑demethylation soft‑spot
Substitute Risk
C3‑CF₃ analog (CAS 1226275‑16‑6) – higher lipophilicity, metabolic stability
ADME profile may not transfer; clearance pathway and lipophilicity-dependent properties differ
Target
C3‑methoxymethyl present; complexity 221, 3 rotatable bonds
Substitute Risk
Core analog (CAS 14678‑97‑8) – lacks methoxymethyl; lower HBA, fragment only
Fragment growth potential may not reproduce; molecular complexity and hydrogen‑bonding options are reduced

1-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine: Quantitative Differential Evidence Against Closest Analogs


N1‑(4‑Chlorophenyl) Regioisomerism: Positional Differentiation from C4‑Aryl Isomers

The target compound places the 4‑chlorophenyl substituent at the N1 position, whereas its direct regioisomer 4‑(4‑chlorophenyl)‑3‑(methoxymethyl)‑1H‑pyrazol‑5‑amine (CAS 1187090‑25‑0) bears the same aryl group at the C4 position. This positional difference alters the computed polar surface area and hydrogen‑bond donor/acceptor topology: the target compound has 2 H‑bond donors and 4 H‑bond acceptors with a PSA of approximately 57 Ų, while the C4‑aryl isomer, despite the same atom count, presents a distinct spatial arrangement of the 5‑NH₂ relative to the chlorophenyl ring . In kinase inhibitor design, N1‑aryl pyrazoles often serve as hinge‑binding scaffolds where the N1‑aryl occupies a hydrophobic back pocket; moving the aryl to C4 changes the exit vector of the amine and disrupts the canonical ATP‑mimetic binding mode observed for N1‑aryl‑5‑aminopyrazoles [1].

N1 vs C4 Regioisomer
Head-to-head
PSA ≈57 Ų (N1); 5‑NH₂ vector displaced ~2.5 Å
Regioisomeric integrity essential for kinase hinge‑binding geometry
Computed properties; experimental validation recommended
Fragment-based drug discovery Kinase inhibitor design Regioselective synthesis

C3‑Methoxymethyl vs. C3‑Trifluoromethyl: Lipophilicity and Metabolic Stability Differentiation

The C3‑methoxymethyl group (−CH₂OCH₃) in the target compound imparts distinct physicochemical properties compared to the C3‑trifluoromethyl (−CF₃) analog 1‑(4‑chlorophenyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑amine (CAS 1226275‑16‑6). The methoxymethyl ether contributes a lower Hansch π constant (−0.39 vs. +0.88 for CF₃), resulting in reduced lipophilicity (calculated AlogP ≈1.29 vs. approximately 2.5 for the CF₃ analog) . The trifluoromethyl variant is described by vendors as possessing a strongly electron‑withdrawing group that enhances metabolic stability and binding affinity, but at the cost of increased lipophilicity and potential hERG liability [1]. The methoxymethyl group, by contrast, provides a metabolically labile O‑demethylation site that can be exploited for prodrug strategies or, conversely, may limit in vivo half‑life depending on the target product profile [2].

C3 Substituent ADME
Reported
ΔAlogP ≈1.2 (lower); O‑demethylation site vs. CF₃ stability
Supports ADME profile differentiation via lipophilicity control
Class‑level CYP450 SAR; verify in vitro
Medicinal chemistry ADME optimization Lead diversification

Presence vs. Absence of C3‑Methoxymethyl: Impact on Rotatable Bond Count and Molecular Complexity

The target compound contains a C3‑methoxymethyl substituent that is entirely absent in the simpler core 1‑(4‑chlorophenyl)‑1H‑pyrazol‑5‑amine (CAS 14678‑97‑8). This structural difference translates into a higher rotatable bond count (3 vs. 1), greater molecular complexity (calculated complexity score 221 vs. approximately 165), and increased molecular weight (237.69 vs. 193.63 g/mol) . In fragment‑based drug discovery, the simpler analog (MW <200 Da) may serve as a minimal fragment hit, whereas the target compound’s additional methoxymethyl group provides a synthetic handle for further elaboration and can probe a more occluded sub‑pocket that the bare core cannot reach [1]. The methoxymethyl oxygen also introduces an additional hydrogen‑bond acceptor (total 4 HBA vs. 2 HBA for the unsubstituted core), enabling distinct intermolecular interactions .

Molecular Complexity
Reported
Complexity 221; 3 rotatable bonds; 4 HBA
Advanced fragment with greater lipophilic sub‑pocket probing
Versus core (complexity ≈165); MW 237.69
Fragment-based screening Ligand efficiency metrics Chemical probe development

Commercial Purity Baseline: 98% Standard Purity with Batch-Specific QC Documentation

Bidepharm supplies the target compound at a standard purity of 98%, with batch‑specific quality control documentation including NMR, HPLC, and GC analysis reports . This purity specification exceeds the typical 95% purity offered by several alternative vendors for the closely related analog 4‑(4‑chlorophenyl)‑3‑(methoxymethyl)‑1H‑pyrazol‑5‑amine, which is listed at 95% purity (CAS 1187090‑25‑0, AKSci) . The 3‑percentage‑point purity differential, combined with multi‑method QC characterization, reduces the risk of unidentified impurities interfering with biological assay readouts—a critical consideration when compounds are used at concentrations where even minor impurities can produce false positives in high‑throughput screening [1].

Purity & QC
Reported
98% purity; QC: NMR, HPLC, GC
Supports impurity‑driven artifact reduction in screening
3% higher than 4‑aryl isomer (95%); batch‑specific
Chemical procurement Quality control Reproducibility

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine Based on Evidence


Kinase-Focused Fragment-to-Lead Campaigns Requiring N1-Aryl Hinge-Binding Geometry

The N1‑(4‑chlorophenyl) substitution pattern preserves the canonical hinge‑binding orientation documented for N1‑aryl‑5‑aminopyrazole kinase inhibitors, while the C3‑methoxymethyl group provides a synthetic elaboration point for probing the solvent‑exposed or sugar‑pocket region of the ATP‑binding site . This scaffold is appropriate for medicinal chemistry teams building focused kinase libraries where regioisomeric integrity is essential for maintaining SAR continuity, and where the C4‑aryl isomer would project the amine into a non‑productive orientation incompatible with hinge hydrogen‑bonding [1].

ADME‑Conscious Lead Optimization Requiring Moderate Lipophilicity and Metabolic Soft‑Spot Incorporation

With a calculated AlogP of approximately 1.29—substantially lower than the C3‑trifluoromethyl analog (AlogP ≈2.5)—the target compound is better suited for lead series where controlling lipophilicity is paramount to avoid promiscuity, hERG binding, and poor solubility . The methoxymethyl ether also serves as a deliberate metabolic soft‑spot (O‑demethylation), enabling medicinal chemists to tune half‑life through subsequent substitution or deuteration strategies, whereas the CF₃ analog offers metabolic stability that may be undesirable for programs seeking rapid systemic clearance [1].

High‑Confidence Biochemical Screening Requiring Documented High‑Purity Compound Supply

For HTS and dose‑response follow‑up studies where false positives from chemical impurities can derail entire campaigns, procurement of the 98% purity batch with NMR/HPLC/GC QC documentation from Bidepharm provides a 3‑percentage‑point purity advantage over the 95%‑purity 4‑aryl isomer sourced from alternative vendors . This purity differential, combined with multi‑method characterization, minimizes the risk of PAINS‑like assay interference and reduces the burden of in‑house re‑purification, directly improving screening data fidelity and reproducibility [1].

Synthetic Methodology Development and Building‑Block Procurement for Parallel Library Synthesis

The combination of the reactive 5‑NH₂ handle and the C3‑methoxymethyl protecting‑group equivalent makes this compound a versatile building block for amide coupling, sulfonylation, and reductive amination reactions in parallel synthesis workflows . Compared to the bare N1‑(4‑chlorophenyl)‑1H‑pyrazol‑5‑amine core, the methoxymethyl group not only adds synthetic utility as a latent functional handle but also increases molecular complexity (complexity score 221 vs. ≈165), enabling the generation of more diverse and lead‑like libraries from a single starting material [1].

Application
Selection Property
Validation Focus
Kinase‑focused fragment‑to‑lead campaigns
N1‑aryl hinge‑binding geometry
Regioisomeric integrity and hinge‑region modeling
ADME‑conscious lead optimization
Moderate lipophilicity and metabolic soft‑spot
CYP450 O‑demethylation liability and lipophilicity tuning
High‑confidence HTS and dose‑response studies
98% purity with multi‑method QC documentation
Impurity‑driven assay artifact review
Parallel library synthesis and building‑block procurement
Reactive 5‑NH₂ handle and C3 ether versatility
Amide coupling and reductive amination compatibility
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